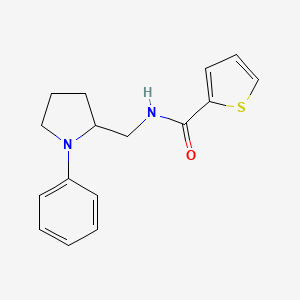

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide” is a compound with the molecular formula C16H18N2OS. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiophene-2-carboxamide moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Potential Anti-HIV Activity

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide derivatives have been explored for their potential anti-HIV activities. For instance, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has shown promise as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. Its structure facilitates the formation of infinite chains via hydrogen bonding, indicating a specific mechanism of action that could be beneficial in HIV treatment strategies (Tamazyan et al., 2007).

Antimicrobial and Antifungal Properties

Research has also been conducted on the antimicrobial and antifungal properties of this compound compounds. A study demonstrated that N-(thiophen-2-ylmethyl)thiophene-2-carboxamide exhibited effective antibacterial activity against a range of microorganisms, suggesting its potential as a broad-spectrum antimicrobial agent. Molecular docking studies further supported its efficacy, indicating a possible mechanism through which the compound interacts with microbial proteins (Cakmak et al., 2022).

Anticancer Activity

The anticancer potential of thiophene-2-carboxamide derivatives has been explored through various studies. Synthesis and characterization of novel derivatives have shown promising results in anticancer activity, with some compounds displaying significant effects on cancer cell lines. Optical spectroscopic and docking studies have contributed to understanding the binding characteristics and pharmacokinetic mechanisms of these compounds, offering insights into their therapeutic potential against cancer (Shareef et al., 2016).

Chemical Synthesis and Drug Development

The versatility of this compound in chemical synthesis and drug development has been highlighted through various research. Studies on the thiophene nucleus acting as a diene or dienophile in the Diels-Alder reaction underscore the compound's utility in synthesizing complex molecules with potential therapeutic applications. Such chemical properties make it a valuable entity in the development of new drugs and materials (Himbert et al., 1990).

Mechanism of Action

Target of Action

It’s worth noting that thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives, in general, have been found to interact with various biological targets leading to a variety of biological effects .

Biochemical Pathways

Thiophene derivatives have been found to interact with various biochemical pathways, leading to their diverse pharmacological properties .

Result of Action

Thiophene derivatives have been found to exhibit a variety of pharmacological properties .

Properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRALKUKILXESL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)

![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)